molecular formula C14H18O B3429889 Amylcinnamaldehyde CAS No. 78605-96-6

Amylcinnamaldehyde

Cat. No. B3429889
CAS RN: 78605-96-6
M. Wt: 202.29 g/mol
InChI Key: HMKKIXGYKWDQSV-SDNWHVSQSA-N
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Description

Amylcinnamaldehyde, also known as 2-Benzylideneheptanal, is a compound with the molecular formula C14H18O . It is predominantly trans and has a jasmine-like odor . It is a widely used synthetic fragrance and suspected allergen .


Molecular Structure Analysis

The molecular weight of Amylcinnamaldehyde is 202.29 . The IUPAC Standard InChI is InChI=1S/C14H18O/c1-2-3-5-10-14(12-15)11-13-8-6-4-7-9-13/h4,6-9,11-12H,2-3,5,10H2,1H3/b14-11+ .


Physical And Chemical Properties Analysis

Amylcinnamaldehyde is a liquid with a density of 0.97 g/mL at 25 °C (lit.) . It has a refractive index n20/D of 1.557 (lit.) . The boiling point is 287-290 °C (lit.) .

Scientific Research Applications

Synthesis and Catalysis

  • Synthesis of Jasminaldehyde : Amylcinnamaldehyde, also known as α-n-amylcinnamaldehyde or jasminaldehyde, can be synthesized effectively through solid-liquid phase transfer catalysis without solvent, achieving an 82% yield. This process is significantly expedited by microwave irradiation, reducing the synthesis time to just one minute with a power of 600 W (Abenhaïm, Son, Loupy, & Nguyen Ba Hiep, 1994).
  • Preparation with Mesoporous Molecular Sieve Catalysts : Amylcinnamaldehyde has been prepared with high selectivity using mesoporous molecular sieve catalysts like MCM-41 and SAM. This process includes acetalization of heptanal with methanol, followed by hydrolysis and aldolic condensation of aldehydes. Mesoporous silica-aluminas are particularly effective for producing jasminaldehyde with high selectivity and reaction rates (Climent, Corma, Guil-López, Iborra, & Primo, 1998).

Biodegradation Studies

  • Degradation of Biodegradable Polymers : In studies related to biodegradable polymers for medical applications, such as prostheses, amylcinnamaldehyde is relevant for understanding the enzymatic degradation of these materials. The degradation products were analyzed to ensure biocompatibility and non-cytotoxicity (Araújo, Cunha, & Mota, 2004).

Alzheimer's Disease Research

  • Role in Alzheimer's Disease : Amylcinnamaldehyde's relevance extends to Alzheimer's disease research, particularly in understanding the genetics and pathogenesis of the disease. Studies focus on amyloid β-protein and its role in the disease process, which is crucial for identifying therapeutic targets (Selkoe, 1996).

Amylase and Sugar-Sensing Mechanisms

  • Glucose and Disaccharide-Sensing in Barley Embryos : Research on sugar-sensing processes in barley embryos has shown that amylcinnamaldehyde is involved in modulating the expression of alpha-amylase, an enzyme crucial for starch breakdown. This understanding has implications in agricultural and food sciences (Loreti, Alpi, & Perata, 2000).

Enzyme Inhibitory Activity

  • Amylase Inhibitory Activity in Macrolichens : The study of macrolichens' effects on alpha-amylase revealed that certain species have significant inhibitory properties. This research is important for understanding potential treatments for diabetes, given alpha-amylase's role in carbohydrate metabolism (Valadbeigi & Shaddel, 2016).

Biochemistry and Molecular Biology

  • Amylase Structure and Function : Understanding the structure and function of alpha-amylase, including its interactions with substrates and inhibitors, is vital in biochemical research. This knowledge aids in designing effective enzyme inhibitors and understanding enzymatic processes at a molecular level (Fujimoto et al., 1998).
  • Diabetes Management through Enzyme Inhibition : Screening various plants for alpha-glucosidase and alpha-amylase inhibitory constituents is part of the ongoing search for natural treatments for type 2 diabetes. This research underscores the potential of natural inhibitors in managing postprandial hyperglycemia, a significant aspect of diabetes treatment (Trinh, Staerk, & Jäger, 2016).

Food Science and Nutrition

  • Amylase Inhibitory Properties of Finger Millet : The study of the enzyme inhibitory properties of finger millet highlights its potential in managing postprandial hyperglycemia due to its strong inhibition of alpha-glucosidase and pancreatic amylase. This research is significant in the context of developing functional foods for diabetes management (Shobana, Sreerama, & Malleshi, 2009).

Safety And Hazards

Amylcinnamaldehyde is classified as Aquatic Chronic 2 - Skin Sens. 1 . It is advised to avoid breathing its dust/fume/gas/mist/vapours/spray and avoid contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation when handling it .

properties

IUPAC Name

(2E)-2-benzylideneheptanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O/c1-2-3-5-10-14(12-15)11-13-8-6-4-7-9-13/h4,6-9,11-12H,2-3,5,10H2,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKKIXGYKWDQSV-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=CC1=CC=CC=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C(=C\C1=CC=CC=C1)/C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80859230
Record name (E)-alpha-Amylcinnamaldehyde
Source EPA DSSTox
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Molecular Weight

202.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Liquid, Other Solid, Pale yellowish liquid, strong floral odour suggestive of jasmine
Record name Heptanal, 2-(phenylmethylene)-
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Record name alpha-Amylcinnamaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/565/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

284 °C
Details US EPA; Initial Risk-Based Prioritization of High Production Volume (HPV) Chemicals, Cinnamyl Derivatives Category, alpha-Amylcinnamaldehyde (CASRN 122-40-7). Available from as of Oct 28, 2011: https://www.epa.gov/hpvis/rbp/Category_Cinnamyl%20Derivatives_Web_April%202009.pdf
Record name alpha-Amyl cinnamaldehyde
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Solubility

Soluble in acetone, carbon tetrachloride, Soluble in 6 volumes of 80% alcohol, Insoluble in water, insoluble in water, miscible (in ethanol)
Details Haynes, W.M. (ed.) CRC Handbook of Chemistry and Physics. 91st ed. Boca Raton, FL: CRC Press Inc., 2010-2011, p. 3-430
Record name alpha-Amyl cinnamaldehyde
Source Hazardous Substances Data Bank (HSDB)
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Details Haynes, W.M. (ed.) CRC Handbook of Chemistry and Physics. 91st ed. Boca Raton, FL: CRC Press Inc., 2010-2011, p. 3-430
Record name alpha-Amylcinnamaldehyde
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.9711 g/cu m at 20 °C, 0.962-0.969
Details Haynes, W.M. (ed.) CRC Handbook of Chemistry and Physics. 91st ed. Boca Raton, FL: CRC Press Inc., 2010-2011, p. 3-430
Record name alpha-Amyl cinnamaldehyde
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Details Haynes, W.M. (ed.) CRC Handbook of Chemistry and Physics. 91st ed. Boca Raton, FL: CRC Press Inc., 2010-2011, p. 3-430
Record name alpha-Amylcinnamaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/565/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Amylcinnamaldehyde

Color/Form

Clear, yellow, oily liquid

CAS RN

78605-96-6, 1331-92-6, 122-40-7
Record name α-Amyl trans-Cinnamaldehyde
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Record name 2-Propenal, 3-phenyl-, monopentyl deriv.
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Record name alpha-Amylcinnamaldehyde, (E)-
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Record name Heptanal, 2-(phenylmethylene)-
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Record name Heptanal, 2-(phenylmethylene)-, (2E)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
433
Citations
BL Bowles, AJ Miller - Journal of food protection, 1993 - Elsevier
… ) activity was observed with 1.25 mM vanillin, 39 mM isobutyraldehyde, 156 mM pyruvaldehyde or valeraldehyde, 625 mM benzaldehyde, and 2500 mM a-amylcinnamaldehyde. A …
Number of citations: 115 www.sciencedirect.com
AM Api, D Belsito, S Bhatia… - Food and …, 2015 - fragrancematerialsafetyresource …
… The available data demonstrate that α-amylcinnamaldehyde is an … α-amylcinnamaldehyde indicates that it would have the potential to act as a skin sensitizer. α-Amylcinnamaldehyde is …
E Holmén - 2019 - lup.lub.lu.se
… risk assessment for three chemicals (α-Amylcinnamaldehyde, 1-tridecanol and paracetamol)… is 1-Tridecanol followed by α-Amylcinnamaldehyde and then Paracetamol which is the least …
Number of citations: 0 lup.lub.lu.se
X Jiang, H Xu, N Zheng, X Yin, L Zhang - Insects, 2020 - mdpi.com
… LmigCSPIII exhibits high binding affinity to α-amylcinnamaldehyde, a natural compound … showed reduced sensitivity to α-amylcinnamaldehyde but showed no changes in their …
Number of citations: 7 www.mdpi.com
W Larsen, H Nakayama, T Fischer, P Elsner… - Contact …, 2001 - Wiley Online Library
The purpose of this study was to determine the frequency of responses to selected fragrance materials in patients who were fragrance sensitive. 178 patients were evaluated in 8 …
Number of citations: 73 onlinelibrary.wiley.com
SN Kartal, WJ Hwang, Y Imamura… - European Journal of …, 2006 - academia.edu
Essential oils and their derivatives have a long history of safe usage as antimicrobial agents in food industry. In this study various essential oils and extracts from plants were screened …
Number of citations: 86 www.academia.edu
B Sgorbini, MR Ruosi, C Cordero, E Liberto… - … of Chromatography A, 2010 - Elsevier
This study describes a method based on direct contact sorptive tape extraction followed by on-line thermal desorption gas chromatography–mass spectrometry (DC-STE–GC–MS) to …
Number of citations: 57 www.sciencedirect.com
D Liang, H Chen, L An, Y Li, P Zhao… - Pesticide Biochemistry …, 2023 - Elsevier
… linNPC2b bound a wide spectrum of compounds, with β-ionone, α-amylcinnamaldehyde, 2-… range, with intermediate binding affinity to α-amylcinnamaldehyde and 2-nitrophenol (Ki < 20 …
Number of citations: 3 www.sciencedirect.com
CAS Amylcinnamaldehyde - 2015
Number of citations: 0
AA Rosenthal - Deut Parfumerieztg, 1931
Number of citations: 3

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